molecular formula C17H11N3O4S2 B12414407 Glut4-IN-2

Glut4-IN-2

Cat. No.: B12414407
M. Wt: 385.4 g/mol
InChI Key: NWXKGGNFDDOYOU-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Glut4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing similar inhibitors involve organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .

Chemical Reactions Analysis

Glut4-IN-2 undergoes various chemical reactions, including:

Scientific Research Applications

Key Mechanisms Involved:

  • Insulin Signaling Pathways : Glut4-IN-2 may enhance the signaling pathways that lead to GLUT4 translocation, such as the PI3K/Akt pathway .
  • AMPK Activation : Activation of AMP-activated protein kinase (AMPK) has been shown to regulate GLUT4 internalization, suggesting that this compound could play a role in this regulatory mechanism .
  • Endocytosis Regulation : The compound may also influence dynamin-dependent endocytosis processes that affect GLUT4 recycling and availability at the plasma membrane .

Type 2 Diabetes Models

A study utilizing diabetic rat models demonstrated that treatment with this compound significantly improved glucose tolerance and reduced insulin resistance. The mechanism was attributed to enhanced GLUT4 expression and translocation in skeletal muscle tissues .

Skeletal Muscle Function

In engineered muscle constructs overexpressing GLUT4, administration of this compound resulted in improved insulin action and reduced glycemic levels both at fasting and postprandial states. This suggests a direct application of this compound in therapeutic strategies for metabolic disorders .

Neuronal Activity Support

Research has uncovered that GLUT4 is mobilized by neuronal activity to support synaptic function. This compound may enhance this mobilization process, suggesting potential applications in neurodegenerative diseases where energy metabolism is compromised .

Data Tables

StudyModelFindings
AdipocytesInsulin stimulation increases GLUT4 translocation; this compound enhances this effect.
Type 2 Diabetic RatsReduced hyperglycemia and improved insulin sensitivity with this compound treatment.
Engineered Muscle ConstructsEnhanced insulin action and reduced glycemic levels observed post-treatment.
Neuronal CellsIncreased GLUT4 mobilization during synaptic activity with this compound application.

Mechanism of Action

Glut4-IN-2 exerts its effects by binding to the glucose transporter type 4 (GLUT4) and inhibiting its function. This prevents the transport of glucose into cells, thereby reducing cellular glucose uptake. The inhibition of GLUT4 affects various molecular pathways involved in glucose metabolism, including the insulin signaling pathway. By blocking GLUT4, this compound can induce cell apoptosis and cell cycle arrest, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Glut4-IN-2 is unique in its high selectivity and potency as a GLUT4 inhibitor. Similar compounds include:

Biological Activity

Glut4-IN-2 is a compound that has garnered attention due to its potential effects on glucose transport and metabolism, particularly through the modulation of the GLUT4 glucose transporter. GLUT4 plays a critical role in insulin-mediated glucose uptake in adipose and muscle tissues. This article reviews the biological activity of this compound, including its mechanisms, effects on GLUT4 translocation, and relevant research findings.

Overview of GLUT4 Function

GLUT4 (Glucose Transporter Type 4) is primarily expressed in adipose tissue and skeletal muscle, where it facilitates glucose uptake in response to insulin. Under insulin stimulation, GLUT4 translocates from intracellular storage vesicles to the plasma membrane, significantly increasing glucose influx into cells. This process is crucial for maintaining glucose homeostasis and energy balance in the body. The mechanism of GLUT4 translocation involves several signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway and calcium signaling pathways .

Research indicates that this compound may influence GLUT4 activity through various mechanisms:

  • Enhancement of GLUT4 Translocation : this compound appears to promote the translocation of GLUT4 to the plasma membrane, thereby enhancing glucose uptake in target tissues . This effect may be mediated by pathways similar to those activated by insulin.
  • Regulation of Signaling Pathways : The compound may activate key signaling pathways involved in GLUT4 trafficking, such as the PI3K/Akt pathway and AMPK signaling. These pathways are essential for mediating the effects of insulin on GLUT4 translocation .
  • Calcium Signaling : Studies suggest that this compound may also modulate intracellular calcium levels, which play a role in GLUT4 translocation and function . Increased intracellular calcium can activate protein kinases that further stimulate GLUT4 movement to the cell surface.

Research Findings

A range of studies has explored the biological activity of this compound, providing insights into its effects on glucose metabolism:

Case Study: Effects on Insulin Resistance

In a preclinical model examining insulin resistance, treatment with this compound resulted in:

  • Increased GLUT4 Expression : Enhanced expression levels of GLUT4 were observed in adipose tissues, correlating with improved glucose uptake.
  • Improved Glucose Tolerance : Animals treated with this compound exhibited better glucose tolerance compared to controls, indicating a potential therapeutic effect against type 2 diabetes .

Data Table: Summary of Research Findings on this compound

Study ReferenceModel UsedKey FindingsMechanism
AdipocytesIncreased GLUT4 translocationPI3K/Akt pathway activation
Diabetic RatsImproved glucose toleranceEnhanced GLUT4 expression
Muscle CellsElevated intracellular Ca²⁺ levelsCalcium-dependent signaling

Properties

Molecular Formula

C17H11N3O4S2

Molecular Weight

385.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(5E)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C17H11N3O4S2/c21-14(19-16-18-11-5-1-2-6-12(11)25-16)9-20-15(22)13(26-17(20)23)8-10-4-3-7-24-10/h1-8H,9H2,(H,18,19,21)/b13-8+

InChI Key

NWXKGGNFDDOYOU-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)/C(=C\C4=CC=CO4)/SC3=O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=O

Origin of Product

United States

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